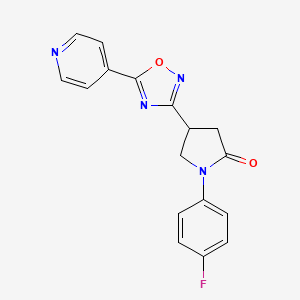
1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H13FN4O2 and its molecular weight is 324.315. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, including molecular interactions, therapeutic implications, and structural characteristics.
Chemical Structure
The compound can be represented by the following chemical formula:
This structure includes a pyrrolidine ring, a fluorophenyl group, and a pyridinyl oxadiazole moiety, which contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antifungal Activity : Compounds with pyridine and oxadiazole groups have shown promise in inhibiting fungal pathogens. For instance, studies targeting Candida albicans have highlighted the potential for developing antifungal therapies through structural analogs that target specific kinases involved in fungal resistance mechanisms .
- Kinase Inhibition : The presence of the oxadiazole ring may enhance the compound's ability to inhibit various kinases. Kinase inhibitors are crucial in cancer therapy as they can block pathways that promote tumor growth. Compounds with similar configurations have been reported to selectively inhibit p38α MAP kinase, which is associated with inflammatory responses and cancer progression .
The mechanism by which this compound exerts its effects may involve:
- Binding Affinity : Molecular docking studies suggest that this compound can form stable interactions with target proteins through hydrogen bonds and hydrophobic interactions. For example, interactions involving residues such as Lys73 and Ile58 were noted to stabilize the binding complex .
- Inhibition of Protein Kinases : Similar compounds have demonstrated the ability to inhibit specific kinases implicated in disease processes. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Case Study 1: Antifungal Activity
A recent study explored the efficacy of various oxadiazole derivatives against Candida albicans. The study utilized a library of compounds, including those structurally similar to this compound. The results indicated that certain derivatives exhibited significant antifungal activity through targeted inhibition of yeast casein kinase Yck2 .
Case Study 2: Cancer Therapeutics
In another investigation focusing on cancer therapeutics, compounds resembling the target structure were tested for their ability to inhibit p38α MAP kinase. The findings revealed that modifications in the fluorophenyl and pyridine components significantly influenced the inhibitory profile. The study concluded that derivatives could be optimized for enhanced therapeutic efficacy against cancer .
Table 1: Summary of Biological Activities
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-13-1-3-14(4-2-13)22-10-12(9-15(22)23)16-20-17(24-21-16)11-5-7-19-8-6-11/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFOHKLKUSVJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














